molecular formula C21H18N4O B11467786 7-{[(6-Methylpyridin-2-yl)amino](pyridin-3-yl)methyl}quinolin-8-ol

7-{[(6-Methylpyridin-2-yl)amino](pyridin-3-yl)methyl}quinolin-8-ol

Cat. No.: B11467786
M. Wt: 342.4 g/mol
InChI Key: LFZRZBCBGYZINQ-UHFFFAOYSA-N
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Description

7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is a complex organic compound that features a quinoline core substituted with pyridine and methylpyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinemethanamine: A precursor in the synthesis of the target compound.

    8-Hydroxyquinoline: A key intermediate in the cyclization step.

    3-Pyridinecarboxaldehyde: Used in the coupling reaction.

Uniqueness

7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is unique due to its specific substitution pattern and the presence of both pyridine and quinoline moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

7-[[(6-methylpyridin-2-yl)amino]-pyridin-3-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C21H18N4O/c1-14-5-2-8-18(24-14)25-19(16-7-3-11-22-13-16)17-10-9-15-6-4-12-23-20(15)21(17)26/h2-13,19,26H,1H3,(H,24,25)

InChI Key

LFZRZBCBGYZINQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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